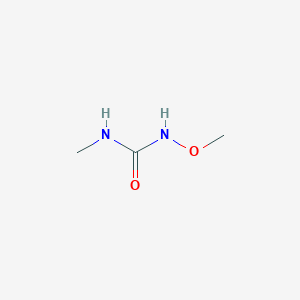

1-Methoxy-3-methylurea

Description

Structure

3D Structure

Properties

CAS No. |

33024-79-2 |

|---|---|

Molecular Formula |

C3H8N2O2 |

Molecular Weight |

104.11 g/mol |

IUPAC Name |

1-methoxy-3-methylurea |

InChI |

InChI=1S/C3H8N2O2/c1-4-3(6)5-7-2/h1-2H3,(H2,4,5,6) |

InChI Key |

OWRHJTUZVUYYNA-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)NOC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methoxy 3 Methylurea and Its Analogues

Classical and Modern Synthetic Routes

The construction of ureas, including substituted derivatives like 1-methoxy-3-methylurea, can be achieved through various synthetic pathways. The most prominent and widely utilized of these is the reaction between an isocyanate and an amine. Additionally, understanding the synthesis of structurally related N-methoxy-N-methyl amides, commonly known as Weinreb amides, provides valuable insight into the chemistry of N-O bonds in acylated compounds.

Nucleophilic Addition of Amines to Isocyanates for Urea (B33335) Formation

The reaction of an isocyanate with an amine is a highly efficient and straightforward method for the synthesis of ureas. researchgate.net This reaction is characterized by its atom economy and often proceeds with high yields. acs.org For the specific synthesis of this compound, this would involve the reaction of methoxyamine with methyl isocyanate or, alternatively, methylamine (B109427) with a methoxyisocyanate. The general transformation is a cornerstone of industrial and laboratory synthesis of a wide array of urea derivatives. asianpubs.org

The underlying mechanism of urea formation from an isocyanate and an amine involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group. researchgate.net This addition results in the formation of a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the final urea product.

The optimization of reaction conditions is crucial for achieving high yields and purity. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the use of catalysts. While many reactions proceed without a catalyst, certain conditions or less reactive substrates may benefit from catalysis. acs.orgrsc.org Nonpolar solvents are often favored for this transformation. lnu.edu.cn For instance, studies on related urea syntheses have shown that solvents like toluene (B28343) can lead to complete conversion at moderate temperatures (e.g., 70 °C). beilstein-journals.org The reaction conditions can also be modified to control product distribution, for instance, to selectively form ureas over other potential products like biurets. acs.org

Below is a table summarizing the optimization of reaction conditions for a related urea synthesis, which highlights the impact of various parameters.

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuOAc | t-BuONa | THF | 30 | 85 |

| 2 | CuOAc | PhONa | THF | 30 | 72 |

| 3 | CuOAc | t-BuONa | DMSO | 30 | low |

| 4 | CuOAc | t-BuONa | MeCN | 30 | low |

| 5 | CuI | t-BuONa | THF | 30 | 65 |

| 6 | CuBr2 | t-BuONa | THF | 30 | 58 |

| 7 | None | t-BuONa | THF | 30 | 0 |

This table is illustrative of a copper-catalyzed urea synthesis and is adapted from findings in a related study. mdpi.com

When synthesizing unsymmetrical ureas from substituted amines and isocyanates, regioselectivity can be a key consideration. The nucleophilicity of the different nitrogen atoms in the amine will determine the site of attack on the isocyanate. For the synthesis of analogues of this compound with more complex amines, the less sterically hindered and more electron-rich nitrogen is generally favored to react.

Stereoselectivity becomes important when chiral amines or isocyanates are used. The nucleophilic addition reaction typically proceeds with retention of stereochemistry at the chiral centers of the reactants. This is particularly relevant in the synthesis of biologically active molecules where a specific enantiomer is required. For example, the synthesis of chiral ureas has been achieved with high stereoselectivity. bohrium.com

Formation of N-Methoxy-N-methyl Amides as Precursors or Related Entities

N-methoxy-N-methyl amides, also known as Weinreb amides, are exceptionally useful intermediates in organic synthesis, primarily for the preparation of ketones and aldehydes. wikipedia.orgwisc.edu They are structurally related to this compound in that they contain an N-methoxy-N-methyl functionality. The synthesis of these amides is a well-developed field and provides context for the manipulation of N-O bonds. researchgate.netbohrium.comresearchgate.net The stability of Weinreb amides is a key feature, allowing them to be isolated and used in subsequent reactions. wisc.edu

The most common and direct method for the preparation of Weinreb amides is the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. wikipedia.orgwisc.edunumberanalytics.com This reaction requires the activation of the carboxylic acid, which can be achieved through various coupling agents. The hydrochloride salt of the amine is typically used due to its stability and ease of handling compared to the free amine. wikipedia.org The reaction generally proceeds in the presence of a base to neutralize the hydrochloric acid released. A wide variety of carboxylic acids, including N-protected amino acids, can be converted to their corresponding Weinreb amides using this method. thieme-connect.com

A plethora of activating agents and solvent systems have been investigated to facilitate the efficient synthesis of Weinreb amides from carboxylic acids. The choice of these reagents can significantly impact the reaction yield, purity, and compatibility with other functional groups in the starting material. bohrium.com Common activating agents include carbodiimides (like DCC), phosphonium (B103445) reagents, and triazine derivatives. researchgate.netorientjchem.org

The following table provides a summary of various activating agents and the conditions used for the synthesis of Weinreb amides.

| Activating Agent/Method | Reagents | Solvent | Key Features |

| Mixed Anhydride | Isobutyl chloroformate, N-methylmorpholine | THF | A classical and effective method. |

| Carbodiimide | N,N'-Dicyclohexylcarbodiimide (DCC), HOBt | Dichloromethane | Widely used in peptide chemistry, minimizes racemization. google.com |

| Triazine Derivative | 2-Chloro-4,6-dimethoxy beilstein-journals.orgwikipedia.orgCurrent time information in Bangalore, IN.triazine (CDMT), N-methylmorpholine | THF | Allows for a one-flask synthesis with high purity. organic-chemistry.org |

| Phosphonium Salt | BOP reagent | Acetonitrile | Effective for peptide-like couplings. researchgate.net |

| Organoaluminum | Trimethylaluminum (Me3Al) or Dimethylaluminum chloride (Me2AlCl) | Toluene | Useful for converting esters directly to Weinreb amides. mychemblog.com |

| Mesyl Chloride | Methanesulfonyl chloride, Triethylamine | THF | Efficient for sterically hindered carboxylic acids. organic-chemistry.org |

The development of new activating agents and solvent systems, including the use of ionic liquids, continues to expand the scope and applicability of Weinreb amide synthesis. numberanalytics.com

Catalytic Approaches in N-Methylated Urea Synthesis

Catalytic hydrogenation represents a significant pathway for the synthesis of N-methylated ureas and related valuable chemicals. rsc.orgresearchgate.net This approach is considered one of the most viable methods for the indirect reduction and functionalization of carbon dioxide. rsc.org The process typically involves the hydrogenation of urea derivatives to produce methylamines, formamides, and methanol (B129727), which are all important industrial raw materials. researchgate.net

A foundational method for producing N-methyl ureas involves the catalytic hydrogenation of a mixture of urea and formaldehyde. google.comgoogle.com This process directly converts these simple starting materials into methylated urea products. A more contemporary approach involves the catalytic hydrogenation of various urea derivatives, which serves as an effective strategy to expand the use of CO2 as a resource. rsc.org This indirect conversion of CO2 and amines into value-added chemicals via the hydrogenation of urea derivatives is a promising area of research. rsc.org For instance, the hydrogenation can cleave the C–N bond in urea derivatives to form formamides, which are then further hydrogenated to produce methanol and amines. nih.gov

The success of catalytic hydrogenation hinges on the careful selection of catalyst systems and the optimization of reaction parameters. Research has explored various homogeneous catalysts, particularly those based on ruthenium and iridium. researchgate.net For example, ruthenium complexes like (PPh3)3RuCl2 have been used effectively. rsc.org The selectivity of the reaction—whether it yields N-monomethylamines, formamides, or methanol—can be precisely controlled by subtly adjusting the amount and type of additives in the catalyst system. rsc.org

One study demonstrated that with a ruthenium catalyst, the addition of varying amounts of potassium tert-butoxide (KOtBu) could switch the major product between formamide (B127407) and N-methylated amine. rsc.org Specifically, a change of just 0.5 mol% in the KOtBu concentration was enough to shift the selectivity from 84% formamide to 80% N-methylated amine. rsc.org Other bases such as sodium borohydride (B1222165) (NaHBEt3) and sodium hydroxide (B78521) (NaOH) have also been shown to yield N-methylaniline products effectively. rsc.org Reaction parameters such as hydrogen pressure and temperature are also critical, with typical conditions involving 50 bar of H2 and temperatures around 160 °C. rsc.org

Interactive Table: Catalyst Systems for Hydrogenation of Urea Derivatives

| Catalyst Precursor | Ligand/Additive | Base (mol%) | Temp (°C) | Pressure (bar H₂) | Major Product(s) | Yield (%) | Source |

|---|---|---|---|---|---|---|---|

| (PPh₃)₃RuCl₂ | Triphos (1.5 mol%) | KOtBu (2.0) | 160 | 50 | N-(4-chlorophenyl)formamide | 84 | rsc.org |

| (PPh₃)₃RuCl₂ | Triphos (1.5 mol%) | KOtBu (1.5) | 160 | 50 | 4-chloro-N-methylaniline | 80 | rsc.org |

| (PPh₃)₃RuCl₂ | Triphos (1.5 mol%) | NaOH | 160 | 50 | 4-chloro-N-methylaniline | 81 | rsc.org |

| (PPh₃)₃Ir(CO)H | Py(CH₂PPh₂)₂ (3 mol%) | - | 180 | 30 | N-methylaniline, N,N-dimethylaniline | Varies | nih.gov |

Metal-Free Synthetic Strategies

In the quest for more sustainable and less toxic synthetic methods, metal-free strategies have gained prominence. Hypervalent iodine reagents, in particular, have emerged as powerful tools for oxidative transformations, including the formation of C-N bonds necessary for urea synthesis. mdpi.commdpi.com These reagents are noted for their mild oxidative properties, low toxicity, and ease of handling. mdpi.commdpi.com

Hypervalent iodine(III) compounds, such as iodobenzene (B50100) diacetate (PhI(OAc)2), are effectively used to mediate the coupling of amides and amines to form unsymmetrical ureas without the need for metal catalysts. mdpi.com This approach is versatile, demonstrating a broad substrate scope that includes various primary and secondary amines. mdpi.com The reactions proceed under mild conditions and are operationally straightforward, making them suitable for a range of applications, including the late-stage functionalization of complex molecules. mdpi.comacs.org The use of hypervalent iodine reagents facilitates oxidative C-N coupling, which is an effective method for synthesizing complex nitrogen-containing molecules under metal-free conditions. mdpi.comnih.gov

The proposed mechanism for the synthesis of unsymmetrical ureas using PhI(OAc)2 involves several key steps. mdpi.com Initially, a primary amide reacts with the hypervalent iodine reagent to form an iodonium (B1229267) intermediate. mdpi.com This step releases acetic acid, which is neutralized by an excess of the amine present in the reaction mixture. mdpi.com The iodonium intermediate then undergoes a Hofmann rearrangement, a well-known reaction in organic chemistry, to form an isocyanate intermediate. mdpi.comorganic-chemistry.org This highly reactive isocyanate subsequently reacts with an amine (primary or secondary) to yield the final unsymmetrical urea product. mdpi.com This entire process bypasses the need for high temperatures or an inert atmosphere. mdpi.com

Green Chemistry Innovations in Urea Synthesis

Recent innovations in urea synthesis are increasingly aligned with the principles of green chemistry, aiming to reduce energy consumption and environmental impact. ncku.edu.twchemenggcalc.com A major focus is on developing alternatives to the traditional Haber-Bosch and Bosch-Meiser processes, which are highly energy-intensive and contribute significantly to CO2 emissions. chemenggcalc.comacs.org

One of the most promising green innovations is the electrosynthesis of urea. chemenggcalc.com This method uses electricity, ideally from renewable sources, to drive the co-reduction of carbon dioxide (CO2) and nitrogen-containing compounds like nitrates (NO3–) or nitrogen gas (N2) at room temperature and atmospheric pressure. ncku.edu.twchemenggcalc.comacs.org This approach not only consumes the greenhouse gas CO2 but can also utilize nitrates from wastewater, thus addressing multiple environmental concerns simultaneously. ncku.edu.tw

Researchers have developed novel catalysts to improve the efficiency of this process. For example, a copper-based catalyst with atomic-scale spacings has been shown to significantly enhance urea yield and selectivity in the electrochemical co-reduction of CO2 and nitrates. ncku.edu.tw Another approach involves using hematite (B75146) nanocatalysts in the presence of magnetic fields to produce urea under lower pressure and temperature conditions compared to conventional methods. springerprofessional.de These green chemistry innovations have the potential to decentralize urea production, making it more accessible for local and agricultural use, and to revolutionize the fertilizer industry towards a more sustainable future. chemenggcalc.comkapsom.com

Interactive Table: Green Chemistry Approaches to Urea Synthesis

| Method | Reactants | Catalyst | Conditions | Key Advantage | Source |

|---|---|---|---|---|---|

| Electrochemical Co-reduction | CO₂, Nitrates (NO₃⁻) | Copper-based catalyst with atomic spacings | Room temperature, atmospheric pressure | Energy-saving, consumes CO₂ and wastewater nitrates | ncku.edu.tw |

| Electrosynthesis | CO₂, Nitrogen gas (N₂) | Not specified | Ambient conditions | Bypasses ammonia (B1221849) synthesis, uses renewable energy | chemenggcalc.comacs.org |

| Green Synthesis Process | Not specified | Hematite nanocatalysts | Lower temp & pressure, magnetic fields | Clean and green method for sustainable development | springerprofessional.de |

Aqueous Phase Reactions and Solvent-Free Conditions

The use of water as a reaction medium for the synthesis of N-substituted ureas represents a significant step towards sustainable chemistry. rsc.org A mild and efficient method involves the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic co-solvents. rsc.orgrsc.org This approach is not only environmentally friendly but also effective for a wide range of substrates, yielding products in good to excellent yields with high purity, often requiring only simple filtration or extraction for isolation. rsc.org

The synthesis of 1-(Methoxymethyl)urea, an analogue, can be achieved through the nucleophilic addition of methoxymethylamine to isocyanic acid in an aqueous medium. This process is noted for its mild conditions and good yields. Similarly, unsymmetrical urea derivatives based on phenethylamine (B48288) have been successfully synthesized in aqueous conditions at room temperature without the need for a base. Some reactions can also be performed under solvent-free conditions, for instance, in the synthesis of enamine derivatives from 1,3-dicarbonyls, N-methylurea, and trimethyl orthoformate. rsc.org

The following table summarizes the synthesis of various N-substituted ureas in aqueous hydrochloric acid, demonstrating the versatility of this medium.

| Entry | Amine | Product | Yield (%) |

| 1 | 4-Chloroaniline | 1-(4-Chlorophenyl)urea | 90 |

| 2 | 3,4-Dichloroaniline (B118046) | 1-(3,4-Dichlorophenyl)urea | 71 |

| 3 | 3-Bromoaniline | 1-(3-Bromophenyl)urea | 82 |

| 4 | 3-(Trifluoromethyl)aniline | 1-(3-(Trifluoromethyl)phenyl)urea | 63 |

| 5 | 3,5-Dimethylaniline | 1-(3,5-Dimethylphenyl)urea | 97 |

| 6 | 4-(Aminomethyl)benzoic acid | 4-(Ureidomethyl)benzoic acid | 73 |

| 7 | Phenylalanine (racemic) | N-Carbamoyl-phenylalanine | 63 |

| 8 | 2-Aminobenzimidazole | 1-(1H-Benzo[d]imidazol-2-yl)urea | - |

| Data sourced from Tiwari et al. (2018). Yields are for isolated products. rsc.org |

Catalyst-Free Nucleophilic Additions

A significant advantage of many modern urea synthesis methods is the elimination of a catalyst. The inherent reactivity of amines and isocyanates (or their precursors) can be sufficient to drive the reaction to completion under mild conditions. The nucleophilic addition of amines to potassium isocyanate in water proceeds efficiently without any catalyst, representing a simple and scalable method. rsc.orgrsc.org This catalyst-free approach is advantageous as it simplifies purification and reduces potential contamination of the final product.

The reaction between an amine and an isocyanate is a classic example of a catalyst-free transformation that is widely used in the synthesis of unsymmetrical ureas. vulcanchem.com This directness is a key feature of a scalable synthesis method for compounds like 1-(3-methoxyphenyl)-3-methylurea. vulcanchem.com

Synthesis of Unsymmetrical N-Methoxy-N-methylurea Derivatives

Creating unsymmetrical ureas, where the substituents on the two nitrogen atoms are different, requires strategies that control the sequence of bond formation. This is particularly relevant for N-methoxy-N-methylurea derivatives, which are inherently unsymmetrical.

Strategies for Selective Functionalization of Urea Nitrogen Atoms

Several strategies have been developed to achieve selective functionalization and produce unsymmetrical ureas.

One direct, multi-step approach is outlined in the synthesis of 1-methyl-1-methoxy-3-phenylurea. google.com This process involves:

Generation of phenyl isocyanate from aniline. google.com

Reaction of the isocyanate with hydroxylamine (B1172632) sulphate to form 1-hydroxyl-3-phenylurea. google.com

Subsequent reaction with dimethyl sulphate to methylate both the nitrogen and oxygen atoms, yielding the final product. google.com

A modern, metal-free strategy involves the coupling of amides and amines using a hypervalent iodine reagent, such as diacetoxyiodobenzene (B1259982) (PhI(OAc)2). mdpi.comresearchgate.net This method avoids the need for high temperatures and provides a versatile route to unsymmetrical ureas from readily available starting materials. researchgate.net

Another key strategy is the use of isocyanate surrogates. N-methyl carbamoylimidazole, for example, is a stable, crystalline solid that serves as a safe and effective equivalent for the highly toxic methyl isocyanate. researchgate.netacs.org It can be synthesized in high yield from 1,1'-carbonyldiimidazole (B1668759) (CDI) and methylamine hydrochloride and reacts with various nucleophiles, including amines, in either organic solvents or water to form N-methylureas. researchgate.net

Control of By-product Formation in Asymmetric Urea Synthesis

A primary challenge in the synthesis of unsymmetrical ureas is the concurrent formation of symmetrical urea by-products. For example, when reacting amine A with an isocyanate derived from amine B, symmetrical ureas (A-urea-A and B-urea-B) can form alongside the desired unsymmetrical product (A-urea-B).

One effective strategy to minimize this is to control the concentration of the reactants. In an oxovanadium(V)-catalyzed synthesis of unsymmetrical ureas, the formation of the symmetrical by-product was suppressed by the slow, dropwise addition of one of the amine precursors. nii.ac.jp This technique keeps the instantaneous concentration of the added reagent low, favoring its reaction with the other component already in the vessel rather than with itself. nii.ac.jp While developed in a different context, research into the electrocatalytic synthesis of urea also highlights the critical importance of precisely controlling reaction conditions to inhibit the pathways that lead to by-products. nih.govco99.netresearchgate.net

Synthesis of Specifically Substituted N-Methoxy-N-methylureas

The introduction of specific chemical groups, such as aromatic and heterocyclic moieties, onto the urea scaffold is crucial for tuning the molecule's properties for various applications.

Introduction of Aromatic and Heterocyclic Moieties

Aromatic and heterocyclic groups can be incorporated into N-methoxy-N-methylurea structures using several of the foundational methods described previously.

A patented method details the synthesis of 1-methyl-1-methoxy-3-phenylurea, directly installing a phenyl group onto the urea structure. google.com The well-established herbicide Linuron (B1675549), which is N-(3,4-dichlorophenyl)-N'-methoxy-N'-methylurea, is another prominent example of an aromatic-substituted analogue. google.com

The versatile aqueous synthesis using potassium isocyanate and various amines has been shown to be highly effective for creating ureas with a wide range of aromatic and heterocyclic substituents. rsc.org This method has been used to produce N-substituted ureas from anilines bearing chloro, bromo, and trifluoromethyl groups, as well as from heterocyclic amines like 2-aminobenzimidazole. rsc.org Furthermore, N-methoxy-N'-aryl ureas have been synthesized for use in subsequent chemical transformations, demonstrating the utility of these structures as synthetic intermediates. rsc.org

The following table presents examples of synthesized ureas bearing aromatic or heterocyclic moieties.

| Starting Amide/Amine | Reagent/Coupling Partner | Product | Yield (%) | Reference |

| p-Toluidine | Isopropylamine / PhI(OAc)2 | 1-Isopropyl-3-(p-tolyl)urea | 62 | mdpi.com |

| p-Toluidine | Propylamine / PhI(OAc)2 | 1-Propyl-3-(p-tolyl)urea | 58 | mdpi.com |

| 3,5-Bis(trifluoromethyl)benzamide | Morpholine / PhI(OAc)2 | 1-(3,5-Bis(trifluoromethyl)phenyl)-3-morpholinourea | 80 | mdpi.com |

| Aniline | Phenyl isocyanate -> Hydroxylamine -> Dimethyl sulfate | 1-Methoxy-1-methyl-3-phenylurea (B75162) | 92 (step 2) | google.com |

| 2-Aminobenzothiazole | N-Methyl carbamoylimidazole | 1-(Benzothiazol-2-yl)-3-methylurea | 94 | researchgate.net |

Derivatization for Enhanced Reactivity and Structural Diversity

The strategic modification of the this compound structure through derivatization is a key methodology for enhancing its reactivity and creating a diverse library of analogues. This process involves the chemical transformation of the parent compound to introduce new functional groups or alter existing ones, thereby tuning its chemical properties for various applications, including the synthesis of more complex molecules and the exploration of potential biological activities.

Derivatization reactions are fundamental in chemical synthesis, allowing for the modification of a compound's structure to improve its utility in subsequent reactions or to enhance its intrinsic properties. spectroscopyonline.comjournalajacr.com Common strategies include alkylation, acylation, and silylation, which can alter a molecule's volatility, thermal stability, and reactivity. spectroscopyonline.comresearch-solution.com These modifications are often employed to make compounds more suitable for specific analytical techniques or to serve as building blocks in the synthesis of larger, more complex structures. research-solution.com

In the context of urea derivatives, derivatization plays a crucial role in expanding their structural and functional diversity. For instance, the synthesis of unsymmetrical 1,3-disubstituted ureas can be achieved through various methods, including the reaction of different amines with reagents like 1,1'-carbonyldiimidazole (CDI). researchgate.net This approach allows for the controlled introduction of diverse substituents, leading to a wide range of analogues with potentially unique properties.

The synthesis of analogues of this compound can be systematically approached by modifying the methoxymethyl or urea groups. For example, replacing the methoxy (B1213986) group with other substituents, such as pyridinyl or benzoyloxy groups, can confer specificity for biological targets. The synthesis of various urea derivatives, such as those containing polycyclic fragments like adamantane, has been reported, highlighting the versatility of urea chemistry in generating structurally diverse molecules. nih.gov These adamantyl-containing ureas have shown promise as inhibitors of enzymes like soluble epoxide hydrolase. nih.gov

Furthermore, the development of divergent synthesis strategies allows for the creation of libraries of related compounds from a common intermediate. This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. For example, a divergent approach has been used to synthesize 5-sulfonyl-substituted uracil (B121893) derivatives, where different heterocycles can be accessed from a key intermediate, facilitating the generation of a chemically diverse library. nih.gov

The reactivity of the urea moiety can also be harnessed for further functionalization. For instance, the reaction of N-(benzyloxy)urea or N-methoxyurea can proceed differently compared to other urea derivatives, indicating the influence of the N-substituent on reactivity. researchgate.net The synthesis of benzimidazolyl-methyl urea derivatives showcases how the core urea structure can be incorporated into larger, more complex scaffolds with potential pharmaceutical applications. google.com

The following table provides examples of derivatized analogues of urea compounds, illustrating the structural diversity that can be achieved through various synthetic modifications.

Table 1: Examples of Synthesized Urea Analogues and Their Modifications

| Parent Compound | Modification/Derivatization | Synthesized Analogue | Synthetic Approach | Reference |

|---|---|---|---|---|

| N-Methylurea | Cyclocondensation with 3,4,5-trimethoxybenzaldehyde (B134019) and ethyl 4-chloroacetoacetate | Ethyl 6-((chloromethyl)-1-methyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Biginelli multicomponent reaction | rsc.org |

| 1-(Isocyanatomethyl)-3,5-dimethyladamantane | Reaction with 1,6-diaminohexane | 1,1'-(Hexane-1,6-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]urea} | Reaction of isocyanate with a diamine | nih.gov |

| 1-(Isocyanatomethyl)-3,5-dimethyladamantane | Reaction with 1,8-diaminooctane | 1,1'-(Octane-1,8-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]urea} | Reaction of isocyanate with a diamine | nih.gov |

| 1-(Isocyanatomethyl)-3,5-dimethyladamantane | Reaction with 1,10-diaminodecane | 1,1'-(Decane-1,10-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]urea} | Reaction of isocyanate with a diamine | nih.gov |

| p-Toluidine | Reaction with various amines using PhI(OAc)2 | 1-Cyclohexyl-3-(p-tolyl)urea | Oxidation-mediated coupling | mdpi.com |

| p-Toluidine | Reaction with various amines using PhI(OAc)2 | 1-Butyl-3-(p-tolyl)urea | Oxidation-mediated coupling | mdpi.com |

| p-Toluidine | Reaction with various amines using PhI(OAc)2 | (R)-1-(1-Phenylethyl)-3-(p-tolyl)urea | Oxidation-mediated coupling | mdpi.com |

The synthesis of these analogues often involves multi-step procedures and requires careful control of reaction conditions to achieve the desired products in good yields. The characterization of these new compounds is typically performed using a combination of spectroscopic techniques, such as NMR and mass spectrometry, to confirm their structures.

Chemical Reactivity and Reaction Mechanisms of 1 Methoxy 3 Methylurea

Advanced Reaction Mechanisms

Base-Induced Elimination Reactions

Implications for Group Transfer and Side Reactions

The synthesis of unsymmetrical 1,3-disubstituted ureas can be complicated by the formation of symmetrical urea (B33335) by-products, which are often difficult to separate from the target compound. researchgate.net One factor that contributes to the formation of these side products is the reaction of unreacted starting amine with the isocyanate intermediate formed during the synthesis. researchgate.net The specific reaction protocol and conditions play a crucial role in determining the selectivity and yield of the desired unsymmetrical urea. researchgate.net

Photochemical Transformation Pathways in Aqueous Solution

The photochemical behavior of 1-methoxy-3-methylurea and its derivatives, such as metobromuron (B166326) [3-(4-bromophenyl)-1-methoxy-1-methylurea], is complex in aqueous solutions. researchgate.netcerist.dz The degradation process involves multiple pathways, significantly influenced by the molecular structure and the presence of various substituents.

Demethoxylation of the Urea Moiety

A primary photochemical reaction pathway for compounds like metobromuron is the demethoxylation of the urea moiety. researchgate.netcerist.dz This process, which involves the cleavage of the N-OCH3 bond, is noted to be significantly more facile than N-demethylation. researchgate.netcerist.dz In the case of metobromuron, this demethoxylation pathway occurs in roughly equal proportion to another major pathway involving carbene formation. researchgate.netcerist.dz The photocatalytic degradation also leads to products resulting from demethoxylation. researchgate.netcerist.dz

Carbene Formation and Subsequent Reactions (Hydroxylation, Oxidation, Adduct Formation)

Another significant photochemical transformation involves the formation of a carbene intermediate. researchgate.netcerist.dz This highly reactive species can then undergo a variety of subsequent reactions, including hydroxylation, oxidation, and the formation of adducts. researchgate.netcerist.dz For instance, the photolysis of metobromuron leads to the formation of a carbene, which then results in different products depending on the specific experimental conditions. researchgate.net This can include hydroxylation of the aromatic ring without debromination. researchgate.netcerist.dz The photolysis of 4-chloroaniline, a related compound, also proceeds through the formation of a carbene, 4-iminocyclohexa-2,5-dienylidene. acs.org

Intramolecular and Intermolecular Interactions

The conformational preferences and stability of this compound and related compounds are significantly influenced by intramolecular and intermolecular forces, particularly hydrogen bonding.

Intramolecular Hydrogen Bonding and Conformational Preferences

In molecules containing the this compound substructure, such as 1-methoxy-1-methyl-3-phenylurea (B75162), intramolecular hydrogen bonding plays a key role in stabilizing specific conformations. researchgate.net For instance, an intramolecular hydrogen bond can form between the oxygen atom of the methoxy (B1213986) group and the acidic amide proton, leading to a stabilized anti conformation. researchgate.net Theoretical calculations have shown that this anti form can be significantly more stable than the corresponding syn structure. researchgate.net Similarly, in the crystal structure of chlorbromuron (B83572) [3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea], intramolecular hydrogen bonds are observed to affect the torsion angles and restrict rotation within the molecule. nih.goviucr.org This restriction of rotational freedom may have implications for the bioactivity of such compounds. nih.goviucr.org

| Compound | Type of Interaction | Observed Effect | Reference |

| 1-Methoxy-1-methyl-3-phenylurea | Intramolecular Hydrogen Bonding | Stabilization of the anti conformation | researchgate.net |

| Chlorbromuron | Intramolecular Hydrogen Bonding | Affects torsion angles and restricts rotation | nih.goviucr.org |

| Chlorbromuron | Intermolecular Hydrogen Bonding | Utilized in the unit cell packing | nih.goviucr.org |

Host-Guest Chemistry and Complexation Phenomena of this compound

The ability of this compound, particularly as a component of larger molecules like the phenylurea herbicide Metobromuron, to participate in host-guest chemistry has been a subject of scientific investigation. This phenomenon involves the formation of non-covalent inclusion complexes with macrocyclic host molecules, most notably cyclodextrins. These interactions are driven by a combination of factors, including the size and shape complementarity between the host and guest, as well as various intermolecular forces. The study of these complexes is crucial for understanding molecular recognition processes and for potential applications in areas such as enhancing the solubility of hydrophobic compounds.

Interaction with Cyclodextrin (B1172386) Cavities

The formation of inclusion complexes between molecules containing the this compound moiety and cyclodextrins, particularly β-cyclodextrin, has been demonstrated through computational and experimental studies. researchgate.netscialert.net Cyclodextrins are toroidal-shaped macrocycles with a hydrophobic inner cavity and a hydrophilic exterior, making them capable of encapsulating nonpolar guest molecules or moieties in aqueous solutions. thno.orgmdpi.com

In the case of Metobromuron, which contains the this compound structure, the molecule acts as a guest, inserting itself into the hydrophobic cavity of the β-cyclodextrin host. researchgate.net The primary driving forces for this complexation are van der Waals interactions and the hydrophobic effect. researchgate.netscialert.net Additionally, the formation of intermolecular hydrogen bonds between the guest molecule and the hydroxyl groups of the cyclodextrin rim contributes to the stability of the resulting complex. researchgate.net

Theoretical studies, using methods such as PM3, B3LYP, and HF, have explored the geometry of these host-guest complexes. researchgate.netscialert.net These studies reveal that the guest molecule can adopt different orientations within the cyclodextrin cavity. The most stable configuration typically involves the deep inclusion of the aromatic part of the molecule into the hydrophobic core of the β-cyclodextrin. researchgate.net Two primary orientations are often considered: one where the aromatic ring enters the cavity first, and another where the urea side-chain leads. researchgate.netscialert.net Computational results suggest that the orientation where the aliphatic portion of the urea side chain enters the cavity is significantly more favorable. scialert.net The formation of a stable 1:1 complex between Metobromuron and β-cyclodextrin has been confirmed. researchgate.netconicet.gov.ar

Binding Energies and Thermodynamic Parameters of Complex Formation

The stability of the inclusion complex between guest molecules containing this compound and cyclodextrins is quantified by its binding energy and the thermodynamic parameters of its formation. These values provide insight into the spontaneity and the driving forces of the complexation process.

Computational studies have calculated the binding energies for the complexation of Metobromuron with β-cyclodextrin, confirming the formation of stable complexes. researchgate.netscialert.net The binding energy varies depending on the computational method used, but consistently indicates a favorable interaction. For instance, the energy difference between the more stable and less stable orientations has been calculated to be 1.02 kcal/mol according to PM3 calculations. scialert.net

| Computational Method | Calculated Binding Energy Difference (kcal/mol) | Reference |

| PM3 | -1.02 | scialert.net |

| B3LYP/6-31G | -4.00 | scialert.net |

| HF/6-31G | -5.48 | scialert.net |

| BSSE corrected DFT | -7.59 | scialert.net |

| BSSE corrected HF | -4.72 | scialert.net |

Table: Calculated binding energy differences for the two orientations of Metobromuron in β-cyclodextrin, indicating the higher stability of one orientation.

Thermodynamic analysis of the complexation process reveals that it is typically an exothermic and spontaneous process. researchgate.netnih.gov Isothermal titration calorimetry (ITC) has been employed to experimentally determine the thermodynamic parameters for the interaction between Metobromuron and various cyclodextrins. conicet.gov.ar The negative enthalpy change (ΔH) indicates that the formation of the complex is an energetically favorable process, driven by the establishment of van der Waals forces and hydrogen bonds. researchgate.netconicet.gov.ar The Gibbs free energy change (ΔG) is also negative, confirming the spontaneity of the complex formation. conicet.gov.arnih.gov

| Cyclodextrin | Stability Constant (K) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |

| α-Cyclodextrin | 598 | -15.8 | -21.4 | -5.6 | conicet.gov.ar |

| β-Cyclodextrin | 310 | -14.2 | -20.6 | -6.4 | conicet.gov.ar |

| γ-Cyclodextrin | 114 | -11.7 | -1.9 | 9.8 | conicet.gov.ar |

Table: Thermodynamic parameters for the 1:1 complexation of Metobromuron with native cyclodextrins at 298 K, determined by isothermal titration calorimetry. conicet.gov.ar

These thermodynamic data underscore that the inclusion of the this compound moiety, as part of a larger guest molecule, within a cyclodextrin cavity is a complex interplay of enthalpic and entropic contributions. The negative enthalpy is the primary driver for complexation with α- and β-cyclodextrin, while the interaction with γ-cyclodextrin is entropically driven. conicet.gov.ar

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, yielding information about its electronic structure, geometry, and energy.

DFT is a popular computational method that maps the electron density of a multi-electron system to determine its energy and other properties. It is widely used for its balance of accuracy and computational cost.

Like many urea (B33335) derivatives, 1-Methoxy-3-methylurea can exist in different spatial arrangements, or conformations, due to rotation around its chemical bonds. The most significant of these are the syn and anti conformations, which describe the relative orientation of the N-H and C=O bonds.

Computational studies on related molecules consistently show that the anti conformation is more stable. For instance, DFT calculations on 1-methoxy-1-methyl-3-phenylurea (B75162), a similar compound, suggest that its anti form is more stable than the syn structure by at least 9 kcal/mol. researchgate.net This stability is often attributed to factors like intramolecular hydrogen bonding. researchgate.net In the case of linuron (B1675549), another related herbicide, the anti configuration is favored and stabilized by a weak intramolecular hydrogen bond between the amide proton and the methoxy (B1213986) group's oxygen atom, making it 8.5 kcal/mol more stable than the syn form. researchgate.net For the simpler methylurea (B154334), the anti form is also predicted to be more stable than the syn form. researchgate.net This evidence strongly suggests that this compound would also preferentially adopt an anti conformation.

Table 1: Calculated Relative Stabilities of Urea Derivatives

| Compound | More Stable Conformer | Energy Difference (kcal/mol) | Computational Method |

|---|---|---|---|

| 1-Methoxy-1-methyl-3-phenylurea | anti | >9.0 | DFT |

| Linuron | anti | 8.5 | Quantum Chemical |

| Methylurea | anti | ~1.25 | MP2/aug-cc-pVDZ |

| 1,3-Dimethylurea | Z,Z | 1.06 | G3B3 |

The electronic properties of a molecule are key to understanding its reactivity. Two crucial orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wuxiapptec.comresearchgate.net

DFT calculations are used to determine these energy levels. For example, a study on 3-(4-bromophenyl)-1-methoxy-1-methylurea (BMM), a closely related derivative, calculated a HOMO-LUMO energy gap of 5.3775 eV. sciensage.info This value helps in understanding the molecule's electronic properties and potential reactivity. sciensage.info The HOMO-LUMO gap can also be used to predict the wavelengths of light a molecule will absorb. wuxiapptec.com For this compound, similar DFT calculations would be expected to yield a significant energy gap, indicating a relatively stable molecule.

Computational methods can predict the spectroscopic signatures of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for identifying compounds and interpreting experimental data. tandfonline.com

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule's bonds. For urea derivatives, characteristic IR bands include the C=O (carbonyl) stretch and N-H stretches. nih.gov In a study of chlorbromuron (B83572), a related urea herbicide, DFT calculations aided the detailed interpretation of the vibrational spectra. nih.gov For this compound, calculations would predict a strong C=O stretching vibration and N-H stretching bands, with their exact positions influenced by hydrogen bonding. sciensage.infonih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR). For this compound, one would expect to see signals corresponding to the methoxy (-OCH₃) protons, the methyl (-CH₃) protons, and the amine (NH) protons in the ¹H NMR spectrum. researchgate.net In the ¹³C NMR spectrum, distinct signals for the carbonyl carbon, the methoxy carbon, and the methyl carbon would be predicted. youtube.com DFT-based predictions for related structures, like 3-(4-bromophenyl)-1-methoxy-1-methylurea, have shown good agreement with experimental spectra. sciensage.info

Table 2: Predicted Spectroscopic Data for Urea Derivatives

| Spectroscopy | Functional Group | Predicted Signal Range |

|---|---|---|

| IR | C=O Stretch | ~1600-1700 cm⁻¹ |

| N-H Stretch | ~3200-3400 cm⁻¹ | |

| ¹H NMR | -OCH₃ | δ 3.3–3.5 ppm |

| -NH | δ 5.5–6.5 ppm | |

| N-CH₃ | Variable | |

| ¹³C NMR | C=O | ~155–160 ppm |

| -OCH₃ | ~55–60 ppm | |

| N-CH₃ | Variable |

Note: The values are approximate and based on data for related urea compounds.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other quantum mechanical methods are also utilized to study molecular properties.

Ab Initio Methods: These methods, Latin for "from the beginning," compute solutions to the Schrödinger equation without using experimental data for parametrization. acs.org Methods like Møller-Plesset perturbation theory (MP2) are considered high-level ab initio calculations. Studies on urea and methylurea have used MP2 to investigate their geometries and conformational stabilities, confirming that the molecules are nonplanar. researchgate.netresearchgate.net Such methods provide a rigorous benchmark for other computational techniques. nih.gov

Semi-Empirical Methods: These methods simplify quantum mechanical calculations by incorporating some experimental parameters (parameterization) to approximate certain complex integrals. nih.gov This makes them significantly faster than ab initio or DFT methods, allowing for the study of larger molecular systems. sbq.org.br Methods like AM1 and PM3 have been used to study the conformational behavior and electronic properties of urea derivatives, such as in the investigation of the inclusion complex of metobromuron (B166326) with β-cyclodextrin. researchgate.netresearchgate.netdntb.gov.ua While generally less accurate, they are powerful tools for initial explorations and for systems too large for more demanding methods. sbq.org.br

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations use classical mechanics to model the physical movements of atoms and molecules over time. These simulations provide insights into the dynamic behavior of molecules, such as their conformational changes and interactions with their environment (e.g., solvents or biological macromolecules). nih.govaip.org

For urea derivatives, MD simulations have been used to investigate their behavior in aqueous solutions and their interactions with proteins. nih.govaip.org For example, simulations have explored how urea and its alkyl derivatives act as hydrotropes (compounds that enhance the solubility of other solutes) and how they interact with protein surfaces. nih.govaip.orgnih.gov Other studies have used MD to assess the permeability of urea-based compounds through cell membranes by calculating the free energy profile of this process. mdpi.com These simulations are crucial for understanding how a molecule like this compound might behave in a biological context or in solution. bohrium.com

Investigation of Molecular Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of this compound, including its conformational changes and interactions with other molecules.

Intermolecular interactions play a crucial role in the properties and function of molecular systems. In the case of this compound, these interactions can influence its behavior in different environments. For instance, studies on related urea derivatives have shown the importance of hydrogen bonding in stabilizing molecular complexes. researchgate.netdovepress.com The interaction between a donor (filled) Lewis-type natural bond orbital (NBO) and an acceptor (empty) non-Lewis NBO is key to understanding these forces. uni-muenchen.de The energy of these interactions can be estimated using second-order perturbation theory. wisc.edu

Research on similar compounds, such as 3-(4-bromophenyl)-1-methoxy-1-methyl urea (BMMU), has utilized MD simulations to understand the stability of protein-ligand complexes and atomistic-level interactions. nih.govsciensage.info These studies often analyze hydrogen bonds and van der Waals forces to determine how a ligand binds within a protein's active site. nih.gov

Modeling of Solvent Effects and Environmental Influences

The behavior of a molecule can be significantly altered by its surrounding environment, particularly the solvent. Computational models are employed to simulate these solvent effects and predict how this compound might behave in different media. For example, the polarizable continuum model (PCM) is a common method used to approximate the solvent effect on a solute molecule.

Studies on analogous compounds have demonstrated that solvent environments can enhance certain intermolecular interactions. For instance, the stabilizing interaction between a lone pair on a nitrogen atom and an antibonding π* orbital can be strengthened in the presence of a solvent. researchgate.net Understanding these influences is critical for predicting the compound's environmental fate and transport, as factors like water solubility and soil sorption are governed by these molecular interactions. epa.gov The environmental impact of chemical products is increasingly being assessed using life cycle assessment (LCA) methods, which consider the entire lifespan of a chemical, including its environmental interactions. wbcsd.org

Advanced Computational Analyses

To gain a deeper understanding of the electronic structure and properties of this compound, more advanced computational techniques are utilized.

Natural Bond Orbital (NBO) Analysis for Chemical Bonding and Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for studying the electronic structure of molecules. It provides a localized, Lewis-like picture of chemical bonding and allows for the quantitative analysis of intramolecular and intermolecular interactions. uni-muenchen.desciensage.info NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, providing insights into charge transfer and delocalization effects. sciensage.info

The stabilization energy associated with these interactions, often denoted as E(2), is a key parameter obtained from NBO analysis. It quantifies the strength of the donor-acceptor interactions. For example, in a related urea derivative, the interaction between a nitrogen lone pair (LP(1)N4) and an antibonding pi-orbital (π*(C2-O3)) was identified as the most significant stabilizing interaction. researchgate.net

NBO analysis also provides information about the hybridization of atomic orbitals and the polarization of chemical bonds. wisc.eduresearchgate.net This detailed information helps in understanding the nature of chemical bonds and the distribution of electron density within the molecule.

Normal Coordinate Analysis (NCA) for Vibrational Spectra Interpretation

Normal Coordinate Analysis (NCA) is a computational method used to analyze and interpret vibrational spectra, such as those obtained from infrared (IR) and Raman spectroscopy. By calculating the normal modes of vibration, NCA helps in assigning the observed spectral bands to specific molecular motions.

For organic molecules, NCA can be used to identify characteristic vibrational frequencies for different functional groups. For instance, in a study of vanillin (B372448) (3-methoxy-4-hydroxy benzaldehyde), a molecule with some structural similarities to this compound, NCA was used to assign vibrational frequencies for the methoxy group, and the benzene (B151609) ring's C-H and C-C stretching vibrations. researchgate.net This type of analysis provides a detailed understanding of the molecule's vibrational properties and can be used to confirm its structure.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Chemical Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. wikipedia.org These models are widely used in drug discovery, toxicology, and environmental science to predict the properties of new or untested chemicals. researchgate.netresearchgate.net

The fundamental principle of QSAR/QSPR is that the activity or property of a molecule is a function of its molecular structure. researchgate.net By developing a mathematical relationship between molecular descriptors (numerical representations of chemical structure) and an observed activity or property, these models can make predictions for other molecules. wikipedia.orgmeilerlab.org

For a compound like this compound, which is a derivative of urea herbicides, QSAR models could be developed to predict its herbicidal activity or its potential toxicity. nih.govresearchgate.net For example, a study on N-nitroso compounds used QSAR to model their acute oral toxicity, identifying key molecular descriptors related to polarizability and ionization potential. mdpi.com These predictive models are valuable tools for screening large numbers of compounds and prioritizing them for further experimental testing. meilerlab.org

Advanced Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of 1-Methoxy-3-methylurea, offering insights into its atomic connectivity and spatial arrangement.

Proton and Carbon NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure of this compound and its derivatives. nih.gov The chemical shifts observed in the spectra provide direct information about the electronic environment of each nucleus. bhu.ac.in For instance, in derivatives of this compound, the signals corresponding to the methoxy (B1213986) and methyl groups can be clearly identified and assigned. sioc-journal.cn

The ¹H NMR spectra of related urea (B33335) compounds show characteristic signals for the NH protons, typically in the range of 5.75–5.84 ppm. neicon.ru The chemical shifts of the methoxy and methyl protons in this compound derivatives are also well-defined. For example, in 1-(Methoxy(4-nitrophenyl)methyl)-3-methylurea, the methoxy protons appear as a singlet at 3.29 ppm, and the methyl protons attached to the nitrogen appear as a doublet at 2.61 ppm. sioc-journal.cn

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. bhu.ac.in The carbonyl carbon of the urea moiety typically resonates at a distinct chemical shift. In 1-(Methoxy(4-nitrophenyl)methyl)-3-methylurea, the carbonyl carbon (C=O) signal is observed at 158.39 ppm, while the methoxy carbon and the N-methyl carbon appear at 54.93 ppm and 26.68 ppm, respectively. sioc-journal.cn The conformation of the methoxy group can also influence the ¹³C NMR chemical shifts. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a this compound Derivative

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methoxy (O-CH₃) | 3.29 (s) | 54.93 |

| N-Methyl (N-CH₃) | 2.61 (d) | 26.68 |

| Carbonyl (C=O) | - | 158.39 |

Data for 1-(Methoxy(4-nitrophenyl)methyl)-3-methylurea in DMSO-d₆. sioc-journal.cn

Advanced NMR Techniques for Conformational Studies (e.g., SelNOE)

Advanced NMR techniques, such as Selective Nuclear Overhauser Effect (SelNOE) spectroscopy, are instrumental in determining the preferred conformation of this compound in solution. researchgate.net These experiments can reveal through-space interactions between protons, providing evidence for specific spatial arrangements.

For a related compound, 1-methoxy-1-methyl-3-phenylurea (B75162) (MMPU), SelNOE studies have confirmed that the molecule predominantly exists in an anti-configuration. researchgate.net This conformation is stabilized by an intramolecular hydrogen bond between the methoxy oxygen and the amide proton. researchgate.net Such detailed conformational analysis is crucial for understanding the molecule's reactivity and interactions.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, offers valuable information about the functional groups and bonding within this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups in this compound. The FT-IR spectrum of related phenylurea herbicides clearly shows bands corresponding to N-H and C=O stretching vibrations. nih.gov The position of the N-H stretching band can be particularly informative about the presence and strength of hydrogen bonding. nih.govias.ac.in A red shift (a shift to lower wavenumber) in the N-H stretching frequency is indicative of intermolecular hydrogen bonding. nih.gov

In a study of 3-(4-bromophenyl)-1-methoxy-1-methylurea, the N-H stretching vibrations were observed, and their positions suggested the presence of hydrogen bonding. sciensage.info The carbonyl (C=O) stretching vibration is also a prominent feature in the IR spectrum and its frequency can be influenced by the electronic environment and hydrogen bonding. sciensage.info

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Trace Analysis

Raman spectroscopy provides complementary vibrational information to FT-IR. researchgate.net For complex molecules like derivatives of this compound, both techniques are often used in conjunction for a detailed vibrational analysis. nih.govmedscape.com

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can be used for the trace detection of molecules like 1-methoxy-1-methyl-3-phenylurea (MMPU). researchgate.net In SERS, the Raman signal of a molecule is significantly enhanced when it is adsorbed onto a nanostructured metal surface. For MMPU, the most enhanced peak in the SERS spectrum corresponds to the carbonyl group stretching vibration, which appears around 1600 cm⁻¹. researchgate.net This technique has demonstrated a low limit of detection, making it suitable for trace analysis applications. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. nih.gov Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used for analyzing urea derivatives. sioc-journal.cnnist.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. sioc-journal.cn For example, the ESI-HRMS data for 1-(Methoxy(4-nitrophenyl)methyl)-3-methylurea shows the sodium adduct [M+Na]⁺ at m/z 262.0795, which is in close agreement with the calculated value of 262.0798 for C₁₀H₁₃N₃O₄Na. sioc-journal.cn

The fragmentation pattern observed in the mass spectrum provides further structural information. In the analysis of metobromuron (B166326), a related compound, fragmentation pathways involving the loss of the methoxy and methyl groups have been identified. acs.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(Methoxy(4-nitrophenyl)methyl)-3-methylurea |

| 1-methoxy-1-methyl-3-phenylurea (MMPU) |

| 3-(4-bromophenyl)-1-methoxy-1-methylurea |

X-ray Diffraction Studies

X-ray diffraction is the most definitive technique for elucidating the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction (SC-XRD) is the principal method for determining the precise atomic structure of a crystalline material. preprints.org This technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. fzu.cz By analyzing the positions and intensities of these diffracted spots, researchers can calculate the electron density map of the molecule and thereby determine the precise coordinates of each atom, as well as bond lengths and angles. preprints.orgfzu.cz

While a dedicated crystal structure for this compound is not available in the reviewed literature, extensive studies have been performed on closely related urea-based herbicides, such as metobromuron (3-(p-bromophenyl)-1-methoxy-1-methylurea) and linuron (B1675549) (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea). iucr.orgugr.es For instance, the analysis of a related compound, 1-Methyl-3-([2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-ylidene]methyl)urea, revealed detailed structural parameters. researchgate.net Such studies provide a clear blueprint for how the structure of this compound could be determined.

Table 2: Illustrative Crystallographic Data for a Related Urea Derivative (1-Methyl-3-([2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-ylidene]methyl)urea) researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 5.3179(2) |

| b (Å) | 18.6394(6) |

| c (Å) | 10.8124(3) |

| β (°) | 100.015(2) |

| Volume (ų) | 1055.25(6) |

| Z (molecules/unit cell) | 4 |

Note: This data is for an analogous compound and illustrates the type of information obtained from a single-crystal X-ray diffraction experiment.

The data from single-crystal X-ray diffraction also reveals how molecules arrange themselves in the crystal lattice, a field known as supramolecular chemistry. acs.org This packing is governed by non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π–π stacking. tandfonline.com

For urea-containing compounds, hydrogen bonding is a dominant and predictable interaction that directs the crystal packing. The urea moiety contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=O group). This functionality frequently leads to the formation of well-defined supramolecular structures. researchgate.net In many crystalline urea derivatives, molecules link together via N-H···O hydrogen bonds to form centrosymmetric dimers or one-dimensional chains (helical or linear). tandfonline.comresearchgate.net These primary structures can then be further assembled into more complex two- or three-dimensional architectures through weaker interactions like C-H···O or C-H···π bonds. researchgate.net The study of these supramolecular architectures is essential for understanding the physical properties of the solid material. oup.com

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for the separation and quantification of this compound from various matrices.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying compounds in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable, such as many urea-based herbicides. researchgate.net The method has been extensively validated for the analysis of endocrine-disrupting compounds, including phenylurea herbicides and their metabolites, in environmental samples like water and sediment. nih.govnih.gov

In a typical setup for analyzing compounds like this compound, a reversed-phase C18 column is used. srce.hrresearchgate.net The separation is achieved by pumping a pressurized liquid mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, through the column. researchgate.net A UV-Diode Array Detector (UV-DAD) is commonly coupled to the HPLC system. This detector measures the absorbance of the eluting compounds across a range of UV-visible wavelengths simultaneously, providing not only quantitative data but also a UV spectrum that aids in compound identification. nih.govresearchgate.net For phenylurea herbicides, detection is often performed at a wavelength around 244 nm. researchgate.net

Table 3: Typical HPLC Conditions for Analysis of Related Phenylurea Herbicides

| Parameter | Condition | Source |

| Instrument | High-Performance Liquid Chromatograph | researchgate.netnih.govresearchgate.net |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | srce.hrresearchgate.net |

| Mobile Phase | Methanol/Water or Acetonitrile/Water mixture | researchgate.net |

| Detection | UV-Diode Array Detector (UV-DAD) | srce.hrnih.govresearchgate.net |

| Detection Wavelength | ~244 nm | researchgate.net |

| Application | Quantification in water and sediment samples | nih.govnih.gov |

Application in Degradation Product Analysis

The analysis of degradation products is crucial for understanding the environmental fate and persistence of chemical compounds. For substituted ureas like this compound, degradation can occur through various pathways, including hydrolysis and photodegradation. Analytical techniques are employed to identify and quantify the resulting transformation products.

Studies on structurally similar phenylurea herbicides, such as linuron [3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea], provide insight into the potential degradation products of this compound. The degradation of linuron has been shown to yield several key metabolites through processes like demethylation and hydrolysis. nih.govcdnsciencepub.comepa.govcambridge.org Common degradation products identified in soil and water samples include 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU), 1-(3,4-dichlorophenyl) urea (DCPU), and 3,4-dichloroaniline (B118046) (3,4-DCA). nih.govcdnsciencepub.com Another minor degradate that has been identified is N-(3,4-dichlorophenyl)-N'-methoxyurea (DML). epa.gov The presence of these breakdown products is often monitored to assess the environmental impact of the parent herbicide. cdnsciencepub.comcambridge.org

The analytical methods used for the determination of these degradation products often involve chromatographic techniques coupled with sensitive detectors. High-performance liquid chromatography (HPLC) with a UV-diode array detector (UV-DAD) is a common method for quantifying these compounds in environmental matrices like soil and sediment. nih.gov For enhanced sensitivity and selectivity, liquid chromatography coupled with mass spectrometry (LC-MS) is also utilized, particularly with electrospray ionization (ESI). nih.gov These methods allow for the separation and identification of the parent compound and its various metabolites, even at low concentrations. nih.govcambridge.org

The rate of degradation can be influenced by environmental conditions such as pH and the presence of light. For instance, studies on monolinuron (B160109) and linuron have shown that while they are relatively stable to hydrolysis at neutral and alkaline pH, some photodegradation can occur at acidic pH. nih.gov The presence of substances like nitrates may slightly enhance the rate of photodegradation. nih.gov

The following table summarizes the common degradation products of linuron, which can be considered analogous to the expected degradation products of this compound, with the dichlorophenyl group being replaced by a different substituent.

| Parent Compound | Degradation Product | Common Name | Analytical Method(s) |

| Linuron | 3-(3,4-dichlorophenyl)-1-methylurea | DCPMU | HPLC-UV/DAD, LC-MS |

| Linuron | 1-(3,4-dichlorophenyl) urea | DCPU | HPLC-UV/DAD |

| Linuron | 3,4-dichloroaniline | 3,4-DCA | HPLC-UV/DAD |

| Linuron | N-(3,4-dichlorophenyl)-N'-methoxyurea | DML | HPLC |

Integrated Spectroscopic and Computational Approaches for Data Resolution and Validation

The comprehensive characterization of molecules like this compound increasingly relies on the synergy between experimental spectroscopic techniques and computational chemistry. This integrated approach allows for a more detailed understanding of molecular structure, properties, and behavior than either method could achieve alone.

Computational methods, particularly Density Functional Theory (DFT), are widely used to complement experimental spectroscopic data. For instance, in the study of urea derivatives, DFT calculations can predict optimized molecular geometries, vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. acs.org These theoretical predictions can then be compared with experimental spectra to confirm structural assignments and to aid in the interpretation of complex spectral features. acs.org This is particularly valuable for resolving ambiguities in spectral data and for providing a more robust validation of the proposed molecular structure.

The integration of spectroscopic and computational data is also instrumental in understanding intermolecular interactions and conformational preferences. For example, a combination of NMR spectroscopy and DFT calculations has been used to study the conformational properties of urea derivatives. researchgate.net These studies can reveal the most stable conformations and the nature of intramolecular hydrogen bonding, which can influence the molecule's chemical reactivity and biological activity.

Furthermore, integrated approaches are valuable for validating experimental findings and for predicting properties that may be difficult to measure directly. For example, DFT calculations have been successfully used to predict the specific rotation of chiral molecules, with the results showing good agreement with experimental data obtained through polarimetry. researchgate.net This demonstrates the power of computational chemistry in validating experimental results and in providing a deeper understanding of the underlying molecular properties.

In the context of analyzing complex mixtures or environmental samples, chemometric methods are often integrated with spectroscopic techniques like Near-Infrared (NIR) spectroscopy. researchgate.net By building calibration models based on principal component analysis (PCA) or partial least squares (PLS) regression, it is possible to predict the concentration of specific analytes in a sample from its NIR spectrum. researchgate.net This approach allows for rapid and non-destructive analysis, and the validation of these models is a critical step in ensuring their accuracy and reliability.

The following table provides an overview of how spectroscopic and computational methods can be integrated for the analysis of this compound and related compounds.

| Spectroscopic Technique | Computational Method | Application |

| FT-IR, FT-Raman | Density Functional Theory (DFT) | Vibrational frequency assignment, structural confirmation |

| NMR Spectroscopy | Density Functional Theory (DFT) | Chemical shift prediction, conformational analysis |

| UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Electronic transition analysis, prediction of absorption maxima |

| Polarimetry | Density Functional Theory (DFT) | Prediction and validation of specific rotation for chiral analogs |

| Near-Infrared (NIR) Spectroscopy | Chemometrics (PCA, PLS) | Quantitative analysis in complex matrices, predictive modeling |

Applications of 1 Methoxy 3 Methylurea in Chemical Research and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

1-Methoxy-3-methylurea has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique structural features allow it to serve as a precursor for a wide range of more complex molecules and to participate in various chemical transformations.

Precursor in the Synthesis of Complex Organic Molecules

The utility of this compound as a precursor is evident in its application in multicomponent reactions. For instance, it is a key reactant in the one-pot synthesis of novel 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones through a ternary condensation with aldehydes and 1,3-dicarbonyl compounds. researchgate.net This reaction, particularly effective with a DMF-TMSCl catalyst system, provides a straightforward route to di- and tetrahydropyrimidine (B8763341) derivatives. researchgate.net These resulting heterocyclic structures are considered promising building blocks for drug discovery due to the presence of two functional groups with orthogonal reactivity. researchgate.net

The versatility of this compound extends to its derivatives as well. For example, N'-(3-fluorophenyl)-N-methoxy-N-methylurea serves as a building block in the synthesis of pharmaceuticals and agrochemicals, with its structure allowing for further functionalization. lookchem.com The ability to participate in such synthetic strategies underscores the importance of methoxyurea (B1295109) derivatives in generating molecular complexity from simpler starting materials. nih.gov

Functional Group Transformations in Organic Synthesis

This compound and its analogs are instrumental in facilitating various functional group transformations. The methoxyurea moiety can be a precursor to other functional groups through carefully designed reaction sequences. For instance, the conversion of an O-methyl carbamate (B1207046) to its corresponding methylurea (B154334) derivative can be achieved via aminolysis with methylamine (B109427). tno.nl This type of transformation highlights the role of the methoxy (B1213986) group as a reactive handle that can be displaced to introduce new functionalities. wikipedia.org

Late-Stage Functionalization of Complex Molecules

Late-stage functionalization, the introduction of new functional groups into a complex molecule at a late step in the synthesis, is a powerful strategy in drug discovery and development. nih.govprinceton.edu This approach allows for the rapid generation of analogs from a common advanced intermediate, bypassing the need for lengthy de novo syntheses. nih.govnih.gov While direct examples involving this compound in late-stage functionalization are not prominently documented in the provided search results, the principles of its reactivity suggest its potential in this area. The ability to modify the urea (B33335) or methoxy group could, in principle, be applied to complex, drug-like scaffolds.

The strategic introduction of methyl groups, for instance, can have a profound impact on the pharmacological properties of a molecule, an effect often referred to as the "magic methyl effect". nih.gov Methods that enable the late-stage installation of such groups are therefore highly sought after. nih.govnih.gov

Catalytic Applications in Organic Reactions

Beyond its role as a stoichiometric reagent and building block, this compound and related structures are finding applications in the realm of catalysis.

Facilitation of Chemical Bond Formation

The structural elements of this compound can play a role in facilitating chemical bond formation. For example, in a study on the synthesis of N,O-acetal compounds, D-proline was found to be an effective catalyst in a one-pot reaction involving an aldehyde, urea, and an alcohol. sioc-journal.cn While this example doesn't directly use this compound, it demonstrates the potential of urea-type compounds to participate in and promote reactions that form new carbon-heteroatom bonds. The presence of the methoxy group in this compound could modulate its catalytic activity or influence the stereochemical outcome of such reactions.

The intramolecular hydrogen bonding observed in a related compound, 1-methoxy-1-methyl-3-phenylurea (B75162), between the methoxy oxygen and the amide proton, stabilizes a specific conformation. researchgate.net This type of conformational control can be a key factor in designing catalysts that orient substrates for selective bond formation.

Development of Novel Catalytic Systems

The development of new catalytic systems is a cornerstone of modern organic synthesis. acs.org While direct evidence of this compound being a primary component of a novel catalytic system is limited in the provided results, its structural motifs are relevant to catalyst design. For instance, urea and thiourea (B124793) derivatives are utilized as building blocks in the synthesis of ligands for metal-catalyzed reactions. researchgate.net The ability of the urea moiety to engage in hydrogen bonding is a key feature in the design of some organocatalysts and supramolecular assemblies. acs.org

The design of new catalysts often involves the strategic placement of functional groups that can interact with substrates and reagents. The methoxy and methyl groups on the urea nitrogen of this compound provide handles for further modification, potentially leading to the creation of new chiral ligands or organocatalysts. The development of such novel systems is crucial for advancing chemical synthesis and enabling the efficient construction of complex molecular architectures. acs.org

Materials Science Applications

Research into the specific applications of this compound in materials science is an emerging field. While its structural features suggest potential for various applications, detailed studies are limited. The following sections explore the theoretical and documented roles of this compound in the creation and modification of materials.

Synthesis of Polymers and Resins

The bifunctional nature of this compound, containing both a methoxy and a methylurea group, presents theoretical possibilities for its use as a monomer or a modifying agent in polymer synthesis. The urea functionality can participate in reactions to form polyurea or be incorporated into other polymer backbones like polyamides or polyurethanes, potentially influencing the final properties of the resin. However, specific examples and detailed research on the use of this compound for the synthesis of polymers and resins are not extensively documented in publicly available scientific literature.

Modification of Material Properties (e.g., thermal stability, mechanical strength)

The incorporation of urea derivatives into polymer chains is a known strategy to alter material properties. The hydrogen bonding capabilities of the urea group can enhance intermolecular interactions, which may lead to improvements in thermal stability and mechanical strength. While this is a general principle for urea-containing compounds, specific studies detailing the effect of this compound on the thermal and mechanical properties of materials are not widely available.

Incorporation into Self-Immolative Linkers for Controlled Release Systems

Self-immolative linkers are smart molecules used in drug delivery and other controlled release systems. These linkers are designed to fragment and release an active molecule in response to a specific trigger. Urea-based structures can be engineered to act as such linkers. The stability of the this compound structure could be tuned for controlled degradation, making it a candidate for incorporation into these advanced systems. However, specific research demonstrating the application of this compound in self-immolative linkers is not prominently featured in current scientific publications.

Design of Coordination Cages and Supramolecular Structures